molecular formula C7H8BrNO2 B8481290 2-Bromo-4-methoxy-6-methyl-pyridine 1-oxide

2-Bromo-4-methoxy-6-methyl-pyridine 1-oxide

Cat. No. B8481290
M. Wt: 218.05 g/mol
InChI Key: BQZSLMVAVOVISK-UHFFFAOYSA-N
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Patent
US09321724B2

Procedure details

2-Bromo-6-methyl-4-nitro-pyridine 1-oxide (4 g, 17 mmol) was dissolved in methanol (anhydrous, 100 ml), and sodium methoxide (1.8 g, 33 mmol) was added. The mixture was stirred at room temperature for 90 minutes, diluted with water (90 ml) and concentrated under reduced pressure to half of its volume. The mixture was extracted with DCM (5×), the combined organic phases were dried (sodium sulfate) and concentrated to dryness under reduced pressure to yield 3.3 g of yellow crystals, 15 mmol, 88%) MS(APCI) m/z=217.9 [M+1]+.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
1.8 g
Type
reactant
Reaction Step Two
Name
Quantity
90 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([N+]([O-])=O)[CH:5]=[C:4]([CH3:11])[N+:3]=1[O-:12].[CH3:13][O-:14].[Na+]>CO.O>[Br:1][C:2]1[CH:7]=[C:6]([O:14][CH3:13])[CH:5]=[C:4]([CH3:11])[N+:3]=1[O-:12] |f:1.2|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
BrC1=[N+](C(=CC(=C1)[N+](=O)[O-])C)[O-]
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
sodium methoxide
Quantity
1.8 g
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
90 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 90 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure to half of its volume
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with DCM (5×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases were dried (sodium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
BrC1=[N+](C(=CC(=C1)OC)C)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g
YIELD: CALCULATEDPERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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